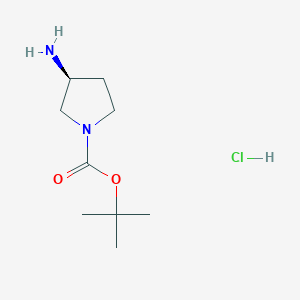

(S)-1-Boc-3-amino-pyrrolidine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQHLWCRRNDFIY-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662461 | |

| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874140-63-3 | |

| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Boc-3-aminopyrrolidine HCl: Structure, Stereochemistry, and Synthetic Utility

This technical guide provides a comprehensive overview of (S)-1-Boc-3-aminopyrrolidine hydrochloride, a pivotal chiral building block in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, including its precise chemical structure and stereochemistry, robust synthetic protocols, and its significant applications in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of contemporary drug discovery, the pyrrolidine motif is a privileged scaffold, present in numerous FDA-approved therapeutics. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for designing molecules with high affinity and selectivity for biological targets. (S)-1-Boc-3-aminopyrrolidine HCl emerges as a particularly valuable derivative, offering a unique combination of a chiral pyrrolidine core, a readily functionalizable secondary amine, and a strategically placed Boc protecting group. This trifecta of features provides chemists with a versatile tool for the stereocontrolled synthesis of complex nitrogen-containing compounds.

The "(S)" designation in its name is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. The ability to introduce a specific stereocenter early in a synthetic sequence is a cornerstone of efficient and enantiomerically pure drug synthesis. The tert-butoxycarbonyl (Boc) protecting group, on the other hand, allows for the selective masking of the pyrrolidine ring nitrogen, enabling regioselective functionalization of the exocyclic primary amine. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient starting material in a laboratory setting.

This guide will elucidate the key aspects of (S)-1-Boc-3-aminopyrrolidine HCl, providing both foundational knowledge and practical insights into its application.

Chemical Structure and Stereochemistry

The unambiguous definition of a molecule's structure is fundamental to its application in synthesis. (S)-1-Boc-3-aminopyrrolidine hydrochloride possesses a well-defined architecture that dictates its reactivity and utility.

Molecular Identity

| Property | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride | N/A |

| CAS Number | 147081-44-5 (free base) | |

| Molecular Formula | C₉H₁₈N₂O₂ · HCl | N/A |

| Molecular Weight | 222.71 g/mol | N/A |

Stereochemical Integrity

The stereochemistry at the C3 position of the pyrrolidine ring is "S" (Sinister), as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the amino group is crucial for its application in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules. The chirality of this building block is often derived from natural sources like L-aspartic acid or trans-4-hydroxy-L-proline, ensuring high enantiomeric purity.

Figure 1: Chemical structure of (S)-1-Boc-3-aminopyrrolidine HCl.

Synthesis of (S)-1-Boc-3-aminopyrrolidine HCl

The synthesis of (S)-1-Boc-3-aminopyrrolidine HCl with high enantiomeric purity is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available chiral precursors. A common and efficient method involves a multi-step sequence starting from trans-4-hydroxy-L-proline.

Synthetic Workflow Overview

The overall synthetic strategy involves the decarboxylation of trans-4-hydroxy-L-proline, followed by protection of the pyrrolidine nitrogen with a Boc group. The hydroxyl group is then activated, typically by sulfonation, to facilitate a nucleophilic substitution with an azide source, which proceeds with inversion of stereochemistry. Finally, reduction of the azide and subsequent salt formation yields the desired product.

Figure 2: Synthetic workflow for (S)-1-Boc-3-aminopyrrolidine HCl.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methodologies.

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

-

To a solution of trans-4-hydroxy-L-proline in a high-boiling point solvent (e.g., diphenyl ether), add a catalytic amount of a suitable catalyst.

-

Heat the reaction mixture to 140-160°C and maintain for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and isolate the crude (R)-3-hydroxypyrrolidine.

Step 2: N-Boc Protection

-

Dissolve the crude (R)-3-hydroxypyrrolidine in a suitable organic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to neutralize any residual acid.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous work-up and purify the resulting (R)-1-Boc-3-hydroxypyrrolidine by column chromatography.

Step 3: Sulfonylation of the Hydroxyl Group

-

Dissolve (R)-1-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0°C.

-

Add a base (e.g., triethylamine) followed by the dropwise addition of a sulfonyl chloride (e.g., methanesulfonyl chloride).

-

Stir the reaction at 0°C until the starting material is consumed.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude sulfonylated intermediate.

Step 4: Azidation with Stereochemical Inversion

-

Dissolve the crude sulfonylated intermediate in a polar aprotic solvent (e.g., DMF).

-

Add sodium azide (NaN₃) and heat the reaction mixture to 50-100°C.

-

Monitor the reaction until the complete disappearance of the starting material. This SN2 reaction proceeds with inversion of configuration at the C3 position.

-

After cooling, perform an aqueous work-up and extract the (S)-1-Boc-3-azidopyrrolidine.

Step 5: Reduction of the Azide and HCl Salt Formation

-

Dissolve the (S)-1-Boc-3-azidopyrrolidine in a suitable solvent (e.g., THF or methanol).

-

Perform the reduction of the azide to a primary amine using a standard method, such as catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction (triphenylphosphine followed by water).

-

After the reduction is complete, filter off the catalyst (if used).

-

To the solution of (S)-1-Boc-3-aminopyrrolidine, add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) until precipitation is complete.

-

Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield (S)-1-Boc-3-aminopyrrolidine HCl as a stable solid.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and, critically, its facile cleavage under acidic conditions.

Mechanism of Boc Protection

The protection of the pyrrolidine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution where the nitrogen atom of the pyrrolidine attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol.

Mechanism of Boc Deprotection

The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily removed with acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The deprotection mechanism involves the protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.

Figure 3: Boc protection and deprotection cycle.

Applications in Drug Discovery and Development

(S)-1-Boc-3-aminopyrrolidine HCl is a key intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting enzymes and receptors where stereochemistry is critical for potent and selective interaction.

Janus Kinase (JAK) Inhibitors

A prominent application of chiral 3-aminopyrrolidine derivatives is in the synthesis of Janus kinase (JAK) inhibitors. These small molecules are used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. While specific synthetic routes for marketed drugs like Tofacitinib and Baricitinib may vary and are often proprietary, the core 3-aminopyrrolidine scaffold is a common feature in many compounds within this class. The (S)-stereochemistry is often crucial for achieving the desired inhibitory activity against the target kinases.

Histamine H3 Receptor Antagonists

The 3-aminopyrrolidine moiety is also a key structural element in the development of histamine H3 receptor antagonists. These compounds have potential therapeutic applications in the treatment of various central nervous system disorders, including cognitive impairment and sleep-wake cycle dysregulation. The stereochemistry of the aminopyrrolidine unit plays a significant role in the affinity and selectivity of these antagonists for the H3 receptor.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Research has shown the utility of chiral pyrrolidine derivatives in the synthesis of inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases. The development of potent and selective nNOS inhibitors is an active area of research, and building blocks like (S)-1-Boc-3-aminopyrrolidine provide a valuable platform for creating novel inhibitor candidates.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of the free base typically shows a characteristic singlet for the nine protons of the Boc group at around 1.4 ppm. The pyrrolidine ring protons appear as a series of multiplets in the region of 1.5-3.5 ppm. The proton on the chiral center (C3) would appear as a multiplet. Upon protonation to form the HCl salt, shifts in the signals of the protons adjacent to the nitrogen atoms are expected.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The methyl carbons of the Boc group would appear around 28 ppm. The carbons of the pyrrolidine ring would resonate in the range of 25-60 ppm.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-N stretching vibrations.

Conclusion

(S)-1-Boc-3-aminopyrrolidine hydrochloride is a cornerstone chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its well-defined stereochemistry, coupled with the strategic placement of a versatile protecting group, provides medicinal chemists with a reliable and efficient tool for the construction of enantiomerically pure drug candidates. A thorough understanding of its chemical properties, synthetic routes, and the judicious application of its protected functionalities will continue to drive innovation in the development of new therapeutics for a wide range of diseases.

References

-

Triphenylphosphine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

An Efficient Synthesis of Baricitinib. (2016). ResearchGate. [Link]

-

Tofacitinib synthesis. (2018). Universidade Nova de Lisboa. [Link]

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2013). ResearchGate. [Link]

-

The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). National Institutes of Health. [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

-

Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. [Link]

-

(S)-(-)-1-Boc-3-aminopyrrolidine, 95%. (n.d.). Scientific Laboratory Supplies. [Link]

-

1-BOC-3-Aminopiperidine. (n.d.). PubChem. [Link]

- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (2012).

-

BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]

-

Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

A Guide to the Synthesis of (S)-1-Boc-3-aminopyrrolidine HCl from L-Proline

This technical guide provides an in-depth exploration of a robust and widely utilized synthetic route for preparing (S)-1-Boc-3-aminopyrrolidine hydrochloride, a critical chiral building block in modern medicinal chemistry. Our journey begins with the readily available and enantiomerically pure starting material, L-proline. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of each synthetic step. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important transformation.

Strategic Overview: From Amino Acid to Chiral Diamine Surrogate

(S)-1-Boc-3-aminopyrrolidine is a valuable scaffold in the design of novel therapeutics, prized for the stereochemically defined 3-amino group on the pyrrolidine ring. The synthetic challenge lies in efficiently converting the C4-carboxylic acid of L-proline into an amino group while preserving the stereochemistry at C2. The chosen strategy involves a four-step sequence:

-

N-Protection: The secondary amine of L-proline is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial first step to prevent side reactions and to direct the subsequent chemical transformations.

-

Amidation: The carboxylic acid of N-Boc-L-proline is converted into a primary amide, N-Boc-L-prolinamide. This sets the stage for the subsequent rearrangement.

-

Hofmann Rearrangement: The primary amide undergoes a Hofmann rearrangement to yield the corresponding N,N'-di-Boc protected 3-aminopyrrolidine. This is the key stereoretentive transformation that converts the carboxyl group into an amino group.

-

Selective Deprotection and Salt Formation: The more labile N-Boc group on the newly formed primary amine is selectively removed under acidic conditions, followed by the formation of the hydrochloride salt to afford the stable and readily handleable target molecule.

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall synthetic workflow from L-proline.

In-Depth Mechanistic Analysis and Experimental Protocols

Step 1: N-Protection of L-Proline

Expertise & Experience: The protection of the secondary amine of L-proline is the foundational step of this synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Trustworthiness: The use of sodium hydroxide as a base not only deprotonates the carboxylic acid, enhancing the nucleophilicity of the amine, but also maintains a basic pH to neutralize the acidic byproduct, tert-butanol. This ensures the reaction proceeds to completion.

Experimental Protocol:

-

Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M aqueous HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Amidation of N-Boc-L-proline

Expertise & Experience: The conversion of the carboxylic acid to a primary amide is achieved using standard peptide coupling reagents. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, making it susceptible to nucleophilic attack, while HOBt acts as a catalyst and suppresses side reactions, particularly racemization.

Trustworthiness: The in-situ formation of the HOBt ester of N-Boc-L-proline is a highly efficient intermediate that readily reacts with ammonia to form the desired amide. The use of aqueous ammonium hydroxide provides the ammonia nucleophile.

Experimental Protocol:

-

Dissolve N-Boc-L-proline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in dichloromethane (DCM).

-

Cool the mixture to 0 °C.

-

Add aqueous ammonium hydroxide (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-L-prolinamide.

Step 3: Hofmann Rearrangement of N-Boc-L-prolinamide

Expertise & Experience: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. In this case, it is used to transform the carboxamide group into an amino group. A modern and milder alternative to the traditional bromine and sodium hydroxide is the use of (diacetoxyiodo)benzene (PIDA or PhI(OAc)₂) in the presence of a base like potassium hydroxide. This reagent system is known for its efficiency and compatibility with a wide range of functional groups.

Trustworthiness: The reaction proceeds with retention of configuration at the stereocenter, a critical requirement for this synthesis. The mechanism involves the formation of an N-iodo amide, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine.

Experimental Protocol:

-

To a solution of N-Boc-L-prolinamide (1.0 eq) in a 1:1 mixture of acetonitrile and water, add (diacetoxyiodo)benzene (1.1 eq).

-

Add potassium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, (S)-1,3-di-Boc-aminopyrrolidine, is often used in the next step without further purification.

Step 4: Selective Deprotection and Salt Formation

Expertise & Experience: The final step involves the selective removal of one of the Boc groups. The Boc group on the newly formed primary amine is more sterically accessible and thus more labile to acidic cleavage than the Boc group on the ring nitrogen. A solution of hydrogen chloride in dioxane is an excellent reagent for this purpose as it provides a strong acid in an anhydrous environment, which facilitates the selective deprotection and precipitation of the desired hydrochloride salt.

Trustworthiness: The precipitation of the product as the hydrochloride salt from a non-polar solvent like dioxane provides a simple and effective method for purification, often yielding a product of high purity without the need for chromatography.

Experimental Protocol:

-

Dissolve the crude (S)-1,3-di-Boc-aminopyrrolidine (1.0 eq) in a minimal amount of dioxane.

-

Cool the solution to 0 °C.

-

Add a 4M solution of HCl in dioxane (2.0-3.0 eq) dropwise.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

A white precipitate will form. Collect the solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield (S)-1-Boc-3-aminopyrrolidine HCl.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Protection | (Boc)₂O, NaOH | Dioxane/Water | 0 to RT | 12-18 | >95 |

| 2 | Amidation | EDC, HOBt, NH₄OH | DCM | 0 to RT | 12-16 | 85-90 |

| 3 | Hofmann Rearrangement | PhI(OAc)₂, KOH | Acetonitrile/Water | RT | 4-6 | 70-80 |

| 4 | Selective Deprotection | HCl in Dioxane | Dioxane | 0 to RT | 2-4 | >90 |

Characterization

The identity and purity of the final product, (S)-1-Boc-3-aminopyrrolidine HCl, should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry: To verify the molecular weight.

-

IR Spectroscopy: To identify key functional groups.

-

Chiral HPLC: To determine the enantiomeric purity.

Safety Considerations

-

Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood.

-

EDC and HOBt: Are sensitizers and irritants. Avoid inhalation and skin contact.

-

(Diacetoxyiodo)benzene (PIDA): Is an oxidizing agent. Keep away from combustible materials.

-

HCl in Dioxane: Is corrosive and toxic. Handle with extreme care in a fume hood.

-

Dioxane: Is a suspected carcinogen. Use appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

-

A practical synthesis of (S)- and (R)-1-Boc-3-aminopyrrolidine. Organic Process Research & Development, 2005, 9 (5), pp 624–627. [Link]

-

A New, Practical Synthesis of (S)-1-Boc-3-aminopyrrolidine. Synthetic Communications, 2007, 37 (13), pp 2135-2142. [Link]

-

Hofmann Rearrangement of N-Boc-L-prolinamide. Journal of Organic Chemistry, 2002, 67 (18), pp 6226–6229. [Link]

(S)-1-Boc-3-amino-pyrrolidine HCl CAS number and molecular weight

An In-Depth Technical Guide to (S)-1-Boc-3-aminopyrrolidine HCl: A Cornerstone for Chiral Synthesis in Drug Discovery

Authored by: Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug candidate can profoundly influence its pharmacological activity, efficacy, and safety profile. Chiral building blocks are thus indispensable tools for the synthetic chemist, enabling the precise construction of complex molecular architectures. Among these, (S)-1-Boc-3-aminopyrrolidine and its hydrochloride salt stand out as exceptionally versatile and valuable intermediates. The pyrrolidine ring is a privileged scaffold, found in numerous FDA-approved drugs, highlighting its significance in the design of novel therapeutics.[1][2]

This technical guide provides a comprehensive overview of (S)-1-Boc-3-aminopyrrolidine hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore established and innovative synthetic routes, detail its critical applications with mechanistic insights, and provide actionable experimental protocols.

Core Compound Identification and Properties

(S)-1-Boc-3-aminopyrrolidine is a bifunctional molecule featuring a pyrrolidine ring with a chiral center at the C3 position. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for controlled reactivity. The other is a primary amine, which serves as a key functional handle for a wide array of chemical transformations. The hydrochloride salt form enhances the compound's stability and handling properties.

Table 1: Physicochemical Properties

| Property | (S)-1-Boc-3-aminopyrrolidine HCl | (S)-1-Boc-3-aminopyrrolidine (Free Base) |

| IUPAC Name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate |

| CAS Number | 1416450-61-7 | 147081-44-5[3][4][5] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | C₉H₁₈N₂O₂[3][4] |

| Molecular Weight | 222.71 g/mol | 186.25 g/mol [3] |

| Appearance | Varies (typically solid) | Light yellow liquid[6] |

| Purity | Typically ≥95% | ≥95%[3] |

| Density | Not readily available | 1.067 g/mL at 25 °C (lit.) |

| Boiling Point | Not applicable | 216-217 °C (lit.) |

| Optical Activity | Not readily available | [α]20/D −2°, c = 1 in chloroform |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCNC1.Cl | CC(C)(C)OC(=O)N1CCC1 |

| InChIKey | UYIZWZJKNFDMPB-FJXQXJEOSA-N | CMIBWIAICVBURI-ZETCQYMHSA-N |

Synthesis of (S)-1-Boc-3-aminopyrrolidine: Strategies and Mechanisms

The synthesis of this chiral building block is a critical aspect of its utility. Various strategies have been developed to produce it in high enantiomeric purity.

Chemo-enzymatic Synthesis

A highly efficient and green approach involves the use of enzymes. One such method is the asymmetric amination of a prochiral ketone, N-Boc-3-pyrrolidinone, using an (S)-selective ω-transaminase (ω-TA).

Causality: This biocatalytic method is favored for its exceptional stereoselectivity, often yielding the desired (S)-enantiomer with high enantiomeric excess (>99%) under mild reaction conditions.[7] The enzyme's active site precisely orients the substrate for the stereospecific transfer of an amino group from a donor like isopropylamine.[7]

Caption: Chemo-enzymatic synthesis of (S)-1-Boc-3-aminopyrrolidine.

Synthesis from Chiral Pool Precursors

Another common strategy is to start from readily available chiral molecules ("chiral pool").

-

From L-Aspartic Acid: An economical synthesis route starts from L-aspartic acid. This multi-step process involves the formation of N-Formyl-L-aspartic anhydride, followed by acylation, esterification, reduction, and ring-closing to yield (S)-1-benzylpyrrolidin-3-amine, which is then debenzylated and protected to give the final product.[8]

-

From trans-4-hydroxy-L-proline: A patented method describes the synthesis starting from trans-4-hydroxy-L-proline. The process involves decarboxylation, N-Boc protection, sulfonation of the hydroxyl group, followed by an SN2 reaction with sodium azide (which inverts the stereocenter), and finally reduction of the azide to an amine.[9]

Causality: The use of chiral pool starting materials ensures that the stereochemistry is set from the beginning, avoiding the need for chiral resolution steps later in the synthesis, which can be inefficient. The SN2 reaction with azide is a classic and reliable method for introducing an amine group with inversion of configuration.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a chiral pyrrolidine scaffold and versatile functional groups makes (S)-1-Boc-3-aminopyrrolidine a highly sought-after building block.

Asymmetric Synthesis of Bioactive Molecules

Its primary application is in asymmetric synthesis, where its stereochemical integrity is transferred to the final target molecule. This is crucial in pharmaceuticals, where one enantiomer may be therapeutically active while the other is inactive or even harmful.

-

Histamine H3 Receptor Antagonists: This building block has been used in the preparation of histamine H3 receptor antagonists containing a pyrrolidin-3-yl-N-methylbenzamide moiety.[10] H3 receptor antagonists are investigated for treating neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD.

-

Kinase Inhibitors: The pyrrolidine scaffold is a key component in many kinase inhibitors. While a specific example cites the related (S)-3-Acetyl-1-Boc-pyrrolidine for Syk inhibitors, the underlying principle of using the chiral pyrrolidine core is the same.[1]

Peptidomimetics and Constrained Peptides

Incorporating (S)-1-Boc-3-aminopyrrolidine into peptide chains is a common strategy to create peptidomimetics.

Causality: The pyrrolidine ring introduces a conformational constraint to the peptide backbone. This rigidity can lock the molecule into its bioactive conformation, leading to enhanced receptor affinity and selectivity. Furthermore, the non-natural amino acid structure can improve the peptide's stability against enzymatic degradation, thereby increasing its in vivo half-life and bioavailability.

Experimental Protocols

The following section provides a generalized, self-validating protocol for the use of (S)-1-Boc-3-aminopyrrolidine in a common synthetic transformation: amide bond formation.

Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes the coupling of the primary amine of (S)-1-Boc-3-aminopyrrolidine with a generic carboxylic acid (R-COOH) using a standard peptide coupling reagent like HATU.

Materials:

-

(S)-1-Boc-3-aminopyrrolidine HCl

-

Carboxylic acid (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq). Stir the mixture at room temperature for 10 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate, which is crucial for efficient coupling.

-

Neutralization of HCl Salt: In a separate flask, dissolve (S)-1-Boc-3-aminopyrrolidine HCl (1.2 eq) in DMF and add DIPEA (2.5 eq). Stir for 5 minutes. The excess base is necessary to both neutralize the HCl salt and facilitate the subsequent coupling reaction.

-

Coupling Reaction: Add the neutralized amine solution from step 2 to the activated carboxylic acid solution from step 1. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove DMF, excess reagents, and byproducts.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Caption: General workflow for amide coupling using (S)-1-Boc-3-aminopyrrolidine.

Safety and Handling

As a laboratory chemical, proper safety precautions are essential when handling (S)-1-Boc-3-aminopyrrolidine and its HCl salt.

-

Hazard Identification: The free base is classified as toxic if swallowed and causes serious eye damage.[11] The hydrochloride salt should be handled with similar precautions.

-

GHS Pictograms: GHS05 (Corrosion), GHS06 (Acute Toxicity - Skull and Crossbones).[6]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical safety goggles, a lab coat, and nitrile gloves.[4]

-

Storage: Store in a cool, dry place (0-8 °C is recommended) with the container tightly closed.[4][6]

Conclusion

(S)-1-Boc-3-aminopyrrolidine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its unique structural features, combined with its chirality, provide a reliable and versatile platform for the synthesis of complex, biologically active molecules. Understanding its properties, synthesis, and reaction protocols allows researchers to strategically incorporate this valuable building block into their synthetic campaigns, accelerating the development of next-generation therapeutics.

References

-

(S)-(-)-1-Boc-3-aminopyrrolidine, min 98%, 100 grams. (URL: [Link])

-

The Versatility of (S)-(-)-1-Boc-3-aminopyrrolidine in Chemical Research. (URL: [Link])

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. (URL: [Link])

- CN102531987A - Synthesis method of (S)

-

Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. (URL: [Link])

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride - ResearchGate. (URL: [Link])

-

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aksci.com [aksci.com]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-1-Boc-3-aminopyrrolidine 97% | CAS: 147081-44-5 | AChemBlock [achemblock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 10. Sigma Aldrich (S)-(-)-1-Boc-3-Aminopyrrolidine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Signature of (S)-1-Boc-3-aminopyrrolidine HCl

This technical guide provides a comprehensive analysis of the spectroscopic data for (S)-1-Boc-3-aminopyrrolidine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is fundamental for ensuring chemical identity, purity, and for monitoring its incorporation into more complex molecular architectures. This document will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Introduction

(S)-1-Boc-3-aminopyrrolidine hydrochloride (C₉H₁₉ClN₂O₂) is a versatile synthetic intermediate characterized by a pyrrolidine ring, a stereocenter at the 3-position bearing an amino group (as a hydrochloride salt), and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This unique combination of functional groups necessitates a multi-faceted analytical approach for unambiguous characterization. The hydrochloride salt form enhances the compound's stability and crystallinity, but also influences its spectroscopic properties, particularly in IR and NMR spectroscopy.

Molecular Structure and Key Spectroscopic Features

The structural attributes of (S)-1-Boc-3-aminopyrrolidine HCl directly inform its expected spectroscopic signature. The presence of the Boc group, the chiral pyrrolidine ring, and the ammonium group are all expected to give rise to characteristic signals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-1-Boc-3-aminopyrrolidine HCl, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (S)-1-Boc-3-aminopyrrolidine HCl, typically recorded in a solvent like D₂O or DMSO-d₆, will exhibit distinct signals corresponding to the protons of the Boc group and the pyrrolidine ring. Due to the presence of the chiral center, the methylene protons on the pyrrolidine ring are diastereotopic and are expected to show complex splitting patterns (multiplets).

Table 1: Expected ¹H NMR Data for (S)-1-Boc-3-aminopyrrolidine HCl (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 - 3.20 | m | 5H | Pyrrolidine ring protons (CH, CH₂) |

| ~2.40 - 2.00 | m | 2H | Pyrrolidine ring protons (CH₂) |

| 1.45 | s | 9H | Boc group (C(CH₃)₃) |

Note: The broad signals from the N-H protons of the ammonium group are often not observed in D₂O due to rapid deuterium exchange.

The large singlet at approximately 1.45 ppm is the most characteristic signal of the Boc protecting group. The protons on the pyrrolidine ring will appear as a series of complex multiplets in the upfield region of the spectrum. The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data for (S)-1-Boc-3-aminopyrrolidine HCl (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (Boc) |

| ~81 | C(CH₃)₃ (Boc) |

| ~50 | CH (Pyrrolidine, C3) |

| ~45 | CH₂ (Pyrrolidine, C5) |

| ~43 | CH₂ (Pyrrolidine, C2) |

| ~30 | CH₂ (Pyrrolidine, C4) |

| ~28 | C(CH₃)₃ (Boc) |

The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the quaternary carbon of the tert-butyl group appears around 81 ppm. The three methyl carbons of the Boc group give a strong signal around 28 ppm. The carbons of the pyrrolidine ring will have distinct chemical shifts, reflecting their electronic environment.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (S)-1-Boc-3-aminopyrrolidine HCl.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR: Acquire a proton-decoupled spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Calibrate the spectra using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum and assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-1-Boc-3-aminopyrrolidine HCl will be dominated by absorptions from the N-H bonds of the ammonium salt, the C=O of the Boc group, and the C-N and C-H bonds of the pyrrolidine ring.

Table 3: Key IR Absorption Bands for (S)-1-Boc-3-aminopyrrolidine HCl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Strong, Broad | N-H stretching (ammonium salt) |

| ~2975 | Medium | C-H stretching (aliphatic) |

| ~1690 | Strong | C=O stretching (Boc carbamate) |

| ~1400 | Medium | C-N stretching |

| ~1160 | Strong | C-O stretching (Boc) |

The broad and strong absorption in the 3400-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations of the ammonium hydrochloride salt. The strong, sharp peak around 1690 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of (S)-1-Boc-3-aminopyrrolidine HCl with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the mixture to a pellet press.

-

-

Pellet Formation:

-

Apply pressure to the mixture to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty KBr pellet should be recorded and subtracted from the sample spectrum.

-

-

Analysis:

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing polar molecules like (S)-1-Boc-3-aminopyrrolidine HCl.

The molecular weight of the free base, (S)-1-Boc-3-aminopyrrolidine, is 186.25 g/mol .[2] In positive ion ESI-MS, the protonated molecule ([M+H]⁺) would be expected at an m/z of 187.26. However, the Boc group is known to be labile under certain MS conditions and can undergo fragmentation.[3]

Table 4: Expected Mass Spectrometry Data for (S)-1-Boc-3-aminopyrrolidine

| m/z | Assignment |

| 187.26 | [M+H]⁺ (protonated molecule) |

| 131.15 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 87.12 | [M - Boc + H]⁺ (loss of the Boc group) |

The observation of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of the Boc group or isobutylene, provides further evidence for the proposed structure.

Experimental Protocol for ESI-MS

Objective: To confirm the molecular weight and investigate the fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of (S)-1-Boc-3-aminopyrrolidine HCl (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of about 10 µg/mL.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

-

Correlate the observed fragmentation pattern with the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (S)-1-Boc-3-aminopyrrolidine HCl.

Caption: Workflow for the spectroscopic characterization of (S)-1-Boc-3-aminopyrrolidine HCl.

Conclusion

The comprehensive spectroscopic analysis of (S)-1-Boc-3-aminopyrrolidine HCl through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity provided by NMR to the functional group information from IR and the molecular weight confirmation from MS. The protocols and expected data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chiral building block, ensuring the integrity and quality of their research and development endeavors.

References

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

Sources

Role of Boc protecting group in (S)-1-Boc-3-amino-pyrrolidine HCl

An In-Depth Technical Guide to the Strategic Application of the Boc Protecting Group in the Synthesis and Utilization of (S)-1-Boc-3-aminopyrrolidine HCl

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-Boc-3-aminopyrrolidine hydrochloride is a chiral building block of significant interest in modern pharmaceutical and medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, and the stereochemistry at the C3 position is often critical for target engagement and selectivity.[1][2] This technical guide provides an in-depth analysis of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis and subsequent application of this versatile intermediate. We will explore the underlying principles of amine protection, the strategic advantages of the Boc group, detailed synthetic protocols, and its application in the development of novel therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive resource.

The Imperative of Chemoselectivity: Principles of Amine Protection

In multi-step organic synthesis, the presence of multiple reactive functional groups necessitates a strategy for selective manipulation. Amines, being both nucleophilic and basic, can interfere with a wide range of transformations. Protecting groups are employed to temporarily mask the reactivity of an amine, allowing for chemical modifications at other sites of the molecule.

The ideal protecting group should be:

-

Easy to install: The protection reaction should proceed in high yield under mild conditions.

-

Stable (Robust): It must withstand the conditions of subsequent reaction steps.

-

Easy to remove: The deprotection should also be high-yielding and occur under conditions that do not affect other functional groups.

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry, fulfilling these criteria exceptionally well.[3] It is stable to most nucleophiles and bases but can be readily cleaved under acidic conditions.[4] This acid lability is the cornerstone of its strategic utility.

The Boc Group: A Balance of Stability and Lability

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, followed by the collapse of the resulting intermediate to form the N-Boc protected amine, carbon dioxide, and tert-butoxide.

The stability of the Boc group stems from the steric hindrance provided by the bulky tert-butyl group, which shields the carbamate carbonyl from nucleophilic attack. Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is due to the formation of the stable tert-butyl cation upon protonation of the carbamate oxygen.[3][5]

Synthesis of (S)-1-Boc-3-aminopyrrolidine: A Case Study in Strategic Protection

The synthesis of (S)-1-Boc-3-aminopyrrolidine HCl highlights the strategic importance of the Boc group. A common route starts from the readily available chiral precursor, trans-4-hydroxy-L-proline.[6]

In this pathway, the Boc group is introduced after the initial decarboxylation to protect the secondary amine of the pyrrolidine ring. This is a critical step for several reasons:

-

Preventing N-alkylation: The subsequent sulfonylation step to activate the hydroxyl group for displacement could otherwise lead to undesired side reactions at the ring nitrogen.

-

Directing Reactivity: With the ring nitrogen protected, the synthetic sequence is directed towards functionalization at the C3/C4 position.

-

Maintaining Solubility: The Boc group often improves the solubility of intermediates in organic solvents, simplifying purification by chromatography.

Experimental Protocol: N-Boc Protection of (S)-4-hydroxypyrrolidine

This protocol is a representative procedure for the N-Boc protection step.

-

Dissolution: Dissolve (S)-4-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield (S)-1-Boc-4-hydroxypyrrolidine.

| Parameter | Condition |

| Reactants | (S)-4-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

| Purification | Flash Column Chromatography |

The Strategic Advantage of Orthogonal Protection

The true power of the Boc group is realized in complex syntheses where multiple protecting groups are required. An "orthogonal set" of protecting groups allows for the selective removal of one type of group in the presence of others.[7]

For example, a synthetic intermediate might contain both a Boc-protected amine and a benzyloxycarbonyl (Cbz)-protected amine.

-

The Boc group can be removed with strong acid (e.g., TFA).[8]

-

The Cbz group is stable to acid but can be removed by catalytic hydrogenation (e.g., H₂ over Pd/C).[9]

This orthogonality allows the synthetic chemist to "address" specific amino groups at different stages of the synthesis, a concept that is fundamental to modern peptide synthesis and the construction of complex drug molecules.[8][9]

Application in Drug Discovery: Leveraging the Free Amine

Once the desired molecular scaffold is constructed, the Boc group on (S)-1-Boc-3-aminopyrrolidine is removed to reveal the free secondary amine, which can then be further functionalized. The resulting (S)-3-aminopyrrolidine is a valuable scaffold for introducing diversity into potential drug candidates.[10]

Protocol for Boc Deprotection

-

Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, such as dichloromethane (DCM), dioxane, or methanol.

-

Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM, or a solution of HCl in dioxane or methanol.[5]

-

Reaction: Stir the reaction at room temperature. The reaction is typically rapid, often complete within 1-2 hours. Monitor by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The product is often obtained as the corresponding hydrochloride or trifluoroacetate salt. Further purification may involve trituration with ether or recrystallization.

| Parameter | Condition |

| Reactant | N-Boc protected amine |

| Reagent | Trifluoroacetic Acid (TFA) or HCl (4M in Dioxane) |

| Solvent | Dichloromethane (DCM) or Dioxane |

| Temperature | Room Temperature |

| Typical Yield | Quantitative |

| Product Form | Amine salt (e.g., HCl, TFA) |

Field-Proven Applications

The (S)-3-aminopyrrolidine core is a key component in various therapeutic areas:

-

Kinase Inhibitors: This scaffold has been explored for the development of dual Abl and PI3K inhibitors for chronic myeloid leukemia (CML).[10]

-

Histamine H₃ Receptor Antagonists: (S)-(-)-1-Boc-3-aminopyrrolidine is explicitly used in the preparation of H₃ receptor antagonists, which have potential applications in treating neurological disorders.[11]

-

Antibacterial Agents: The pyrrolidine ring is a core structural feature of carbapenem antibiotics like Doripenem.[2]

Conclusion

The Boc protecting group is more than just a simple masking agent; it is a strategic tool that enables complex and elegant synthetic solutions. In the context of (S)-1-Boc-3-aminopyrrolidine HCl, its application allows for the efficient and controlled construction of a valuable chiral building block. The stability of the Boc group under a variety of reaction conditions, coupled with its clean and efficient removal, provides a robust platform for the synthesis of diverse libraries of compounds for drug discovery. Understanding the causality behind its use—from directing reactivity and preventing side reactions to enabling orthogonal strategies—is essential for any scientist working at the forefront of pharmaceutical development.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]

-

SciELO México. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Retrieved from [Link]

-

ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of (S)-(-)-1-Boc-3-aminopyrrolidine in Chemical Research. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (S)-(-)-1-Boc-3-aminopyrrolidine 95 147081-44-5 [sigmaaldrich.com]

(S)-1-Boc-3-amino-pyrrolidine HCl as a chiral building block in organic synthesis

An In-depth Technical Guide to (S)-1-Boc-3-aminopyrrolidine HCl: A Cornerstone Chiral Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of the Chiral Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring system holds a privileged position. This five-membered nitrogen heterocycle is a ubiquitous structural motif found in a vast array of natural products and biologically active compounds.[1] Its prevalence is highlighted by its ranking as the fifth most common nitrogen heterocycle in pharmaceuticals approved by the U.S. FDA.[1] Within this important class of compounds, chiral pyrrolidine derivatives are indispensable tools for asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules—a critical requirement for ensuring the efficacy and safety of new therapeutics.

(S)-1-Boc-3-aminopyrrolidine hydrochloride stands out as a particularly versatile and valuable chiral building block. This compound offers a unique combination of structural features: a stereochemically defined center at the C-3 position, a primary amine that serves as a key nucleophilic handle for a wide range of transformations, and a tert-butoxycarbonyl (Boc) protected secondary amine within the pyrrolidine ring. The Boc group provides robust protection under many reaction conditions while allowing for controlled, orthogonal deprotection, thereby enabling sequential and site-selective modifications. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and core applications of (S)-1-Boc-3-aminopyrrolidine HCl, underscoring its pivotal role in the synthesis of complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of (S)-1-Boc-3-aminopyrrolidine are summarized below. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Table 1: Physicochemical Properties of (S)-1-Boc-3-aminopyrrolidine

| Property | Value | Reference |

| CAS Number | 147081-44-5 | [2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 186.25 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Boiling Point | 216-217 °C | [4] |

| Density | 1.067 g/mL at 25 °C | [4] |

| Optical Rotation | [α]20/D −2°, c = 1 in chloroform | |

| Refractive Index | n20/D 1.4720 | [4] |

Stability and Storage: (S)-1-Boc-3-aminopyrrolidine HCl is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Safety and Handling: The compound is classified as an acute toxicant (oral) and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Representative Synthesis of the Chiral Building Block

The asymmetric synthesis of (S)-1-Boc-3-aminopyrrolidine is critical to its utility. Several routes have been developed, often starting from readily available chiral pool materials like amino acids to establish the desired stereochemistry. One common and efficient strategy begins with trans-4-hydroxy-L-proline. This method involves a key stereochemical inversion at the C-4 position (which becomes the C-3 position in the final product) via an S N 2 reaction.[5]

The general synthetic workflow is outlined below.

Caption: Synthetic workflow for (S)-1-Boc-3-aminopyrrolidine HCl.

Causality Behind Experimental Choices:

-

N-Boc Protection: The initial protection of the pyrrolidine nitrogen with a Boc group is crucial to prevent its participation in subsequent reactions and to increase the solubility of intermediates in organic solvents.[5]

-

Sulfonylation: The conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, is essential to activate it for the subsequent nucleophilic substitution.[5]

-

S N 2 Displacement: The use of sodium azide (NaN₃) as a nucleophile facilitates an S N 2 reaction, which proceeds with a complete inversion of stereochemistry at the carbon center. This step is the cornerstone of establishing the desired (S)-configuration from the (R)-configured hydroxyl intermediate.[5]

-

Reduction: The azide group is a robust precursor to the primary amine. It is cleanly and efficiently reduced under standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (using triphenylphosphine), to yield the target primary amine without affecting the Boc protecting group.[5]

Core Applications in Organic Synthesis

The synthetic utility of (S)-1-Boc-3-aminopyrrolidine HCl stems from the reactivity of its primary amine, which can be readily functionalized through N-alkylation and acylation reactions.

A. N-Alkylation Reactions

Direct N-alkylation of the primary amine provides access to a diverse range of secondary amines, which are common substructures in pharmacologically active molecules. The reaction typically involves treating the aminopyrrolidine with an alkyl halide or sulfonate in the presence of a base.

General Protocol for N-Alkylation:

-

To a solution of (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH₃CN, or DMSO) is added a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).

-

The alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.2 eq) is added to the mixture.

-

The reaction is stirred at a temperature ranging from room temperature to 80 °C, and its progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Rationale: The choice of base is critical to deprotonate the primary amine (or its ammonium salt precursor) without promoting side reactions like O-alkylation in cases where amide groups are present elsewhere.[6] Aprotic polar solvents are used to dissolve the reactants and facilitate the S N 2 reaction.[6]

B. Amide Bond Formation (Acylation)

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. The primary amine of (S)-1-Boc-3-aminopyrrolidine readily participates in coupling reactions with carboxylic acids to form stable amide linkages. Modern peptide coupling reagents are routinely used to facilitate this transformation efficiently and with minimal side products.[7]

Caption: General workflow for amide coupling reactions.

Detailed Step-by-Step Protocol for Amide Coupling (HATU):

-

Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF. Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[7]

-

Amine Addition: Add a solution of (S)-1-Boc-3-aminopyrrolidine (free base, 1.1 eq) in DMF to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting crude amide by flash column chromatography.

Self-Validating System: The success of the coupling can be validated by monitoring the disappearance of the amine starting material using a Kaiser test (for solid-phase synthesis) or TLC with ninhydrin staining, which specifically detects primary amines.[8]

Case Studies: Applications in Drug Discovery

The true value of (S)-1-Boc-3-aminopyrrolidine HCl is demonstrated by its successful incorporation into high-value pharmaceutical targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[9][10][] They function by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion.[] Many potent and selective DPP-4 inhibitors, such as Sitagliptin and its analogues, feature a chiral aminopyrrolidine moiety that is crucial for binding to the S2 pocket of the DPP-4 enzyme.[10][12] The (S)-stereochemistry is often critical for optimal activity.[13]

The (S)-3-aminopyrrolidine scaffold is typically introduced via amide bond formation with a suitable carboxylic acid fragment, followed by subsequent synthetic modifications.[10]

Antiviral Agents

The pyrrolidine scaffold is a key component in a number of antiviral drugs.[14] Its rigid, puckered conformation can orient functional groups in a precise three-dimensional arrangement, facilitating strong binding to viral enzymes or proteins. (S)-1-Boc-3-aminopyrrolidine serves as a versatile starting material for creating libraries of novel compounds for antiviral screening.[15][16] For example, it can be functionalized to mimic dipeptide structures or to act as a scaffold for presenting pharmacophores that inhibit viral proteases, polymerases, or entry mechanisms.[17]

Other Therapeutic Targets

The utility of this building block extends to numerous other therapeutic areas:

-

Histamine H₃ Receptor Antagonists: It has been used to prepare potent antagonists for the H₃ receptor, a target for treating neurological disorders like Alzheimer's disease and ADHD.[2][18]

-

Kinase Inhibitors: The pyrrolidine ring is a common feature in kinase inhibitors used in oncology and for treating inflammatory diseases.[19] (S)-1-Boc-3-aminopyrrolidine can be incorporated to explore the structure-activity relationships (SAR) around the ATP-binding site of various kinases.

Strategic Deprotection of the Boc Group

A key feature of this building block is the Boc-protected nitrogen, which allows the primary amine to be functionalized selectively. Once the desired modifications are complete, the Boc group can be efficiently removed under acidic conditions to reveal the secondary amine, which can then be used for further synthetic elaboration, such as cyclization or the introduction of another substituent.

Caption: Workflow for Boc deprotection and subsequent functionalization.

Standard Protocol for Boc Deprotection:

-

Dissolve the Boc-protected substrate (1.0 eq) in an appropriate solvent, typically dichloromethane (DCM).

-

Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is typically an ammonium salt, which can be used directly or neutralized with a base for subsequent reactions.

Conclusion

(S)-1-Boc-3-aminopyrrolidine HCl is a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with orthogonally protected amino groups, provides a reliable and versatile platform for constructing complex, enantiomerically pure molecules. From its central role in the development of DPP-4 inhibitors to its broad applicability in synthesizing novel therapeutic agents, this compound empowers chemists to navigate the challenges of asymmetric synthesis with greater precision and efficiency. As the demand for stereochemically complex drugs continues to grow, the importance of foundational building blocks like (S)-1-Boc-3-aminopyrrolidine HCl in the drug discovery and development pipeline is set to increase even further.

References

- D. G. P. G. Dodge, Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

-

S. Rossi, Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

MySkinRecipes, Chiral Pyrrolidine Derivatives for Asymmetric Synthesis. MySkinRecipes. [Link]

-

I. O. E. El-Sayed, Chiral Pyrrolidine Diamines as Efficient Ligands in Asymmetric Synthesis. Semantic Scholar. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd., The Versatility of (S)-(-)-1-Boc-3-aminopyrrolidine in Chemical Research. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

- Google Patents, CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

L. I. U. Guoliang, Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Link]

-

Scientific Laboratory Supplies, (S)-(-)-1-Boc-3-aminopyrrolidine, 95%. Scientific Laboratory Supplies. [Link]

-

Aapptec, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

- M. Weiss, Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

-

Fisher Scientific, Amide Synthesis. Fisher Scientific. [Link]

- K. Gobis, Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

-

A. A. Hamad, Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

- C. J. Welch, Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery.

-

Organic Syntheses, α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]

-

M. J. Mphahlele, Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. [Link]

-

C. Gambarotti, Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]

-

R. Giofrè, Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. [Link]

-

D. A. Nagib, Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. National Institutes of Health. [Link]

- Z. A. AL-Balas, Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.

- P. Xu, A roadmap to engineering antiviral natural products synthesis in microbes.

-

ResearchGate, Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]

-

A. O. G. O. G. Al-Majid, Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. National Institutes of Health. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-Boc-3-aminopyrrolidine 95 147081-44-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. peptide.com [peptide.com]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 12. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]